molecular formula C18H14N4O3S B14952431 N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide

N-({N'-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide

Cat. No.: B14952431
M. Wt: 366.4 g/mol
InChI Key: QPKSPKDLTLOWQI-UHFFFAOYSA-N
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Description

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is a complex organic compound that features a combination of indole, hydrazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide can be achieved through a multi-step process. One common method involves the N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene using phase-transfer catalysis . This reaction is followed by the condensation of the resulting intermediate with hydrazine and thiophene-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(3Z)-2-Oxo-1-(prop-2-YN-1-YL)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide is unique due to its combination of indole, hydrazine, and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14N4O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-[(2-hydroxy-1-prop-2-ynylindol-3-yl)diazenyl]-2-oxoethyl]thiophene-2-carboxamide

InChI

InChI=1S/C18H14N4O3S/c1-2-9-22-13-7-4-3-6-12(13)16(18(22)25)21-20-15(23)11-19-17(24)14-8-5-10-26-14/h1,3-8,10,25H,9,11H2,(H,19,24)

InChI Key

QPKSPKDLTLOWQI-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CS3

Origin of Product

United States

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